molecular formula C11H14N4O4 B1670904 Doxofylline CAS No. 69975-86-6

Doxofylline

Cat. No.: B1670904
CAS No.: 69975-86-6
M. Wt: 266.25 g/mol
InChI Key: HWXIGFIVGWUZAO-UHFFFAOYSA-N
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Description

Doxofylline is a methylxanthine derivative used primarily as a bronchodilator in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Unlike other xanthine derivatives, this compound has a dioxolane group in position 7, which contributes to its unique pharmacological profile .

Mechanism of Action

Target of Action

Doxofylline, a methylxanthine derivative, primarily targets phosphodiesterase (PDE) enzymes . This decreased affinity for adenosine receptors may account for the better safety profile of this compound compared to theophylline .

Mode of Action

This compound inhibits the activities of the PDE enzyme . This inhibition leads to an increase in cyclic adenine monophosphate (cAMP), which in turn causes bronchial smooth muscle relaxation . This relaxation results in bronchodilation , which is crucial for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . By inhibiting PDE enzymes, this compound prevents the breakdown of cAMP . The increased levels of cAMP then lead to bronchial smooth muscle relaxation and bronchodilation .

Pharmacokinetics

From a pharmacokinetic point of view, this compound importantly differs from theophylline as it lacks the ability to interfere with the cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4 . This prevents significant interaction with other drugs metabolized via these pathways in the liver . This characteristic can result in increased serum levels of this compound when used in combination with certain other medications .

Result of Action

The primary result of this compound’s action is bronchodilation . This is achieved through the relaxation of bronchial smooth muscles, which is mediated by the increased levels of cAMP . This effect is crucial in the treatment of respiratory diseases such as asthma and COPD .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other medications. For instance, concomitant treatment with certain medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of this compound, which can result in increased serum levels of this compound .

Biochemical Analysis

Biochemical Properties

Doxofylline plays a significant role in biochemical reactions by inhibiting the activity of the phosphodiesterase (PDE) enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, promoting smooth muscle relaxation and bronchodilation . Unlike other xanthines, this compound does not significantly bind to adenosine receptors, which accounts for its reduced stimulant effects . Additionally, this compound does not affect calcium influx and does not antagonize the actions of calcium channel blockers, which helps in reducing cardiac adverse reactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It attenuates bronchoconstriction and inflammatory actions in airway smooth muscle cells, leading to relaxation and reduced airway responsiveness . This compound also influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . Inflammatory cells, such as mast cells, are also impacted by this compound, leading to decreased release of inflammatory mediators .

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of phosphodiesterase activity, which increases cAMP levels and promotes smooth muscle relaxation . This compound’s lack of significant affinity for adenosine receptors differentiates it from other xanthines and contributes to its unique pharmacological profile . Additionally, this compound does not interfere with calcium influx, which helps in minimizing cardiac side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. Long-term studies have shown that this compound significantly improves pulmonary function and reduces asthma events over a two-year period . The compound’s stability and lack of significant degradation contribute to its sustained efficacy in chronic treatment .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects on bronchoconstriction and inflammation. At therapeutic doses, this compound effectively attenuates bronchoconstriction and reduces inflammatory actions without significant adverse effects . At higher doses, this compound may cause toxic effects, including nausea, headache, and insomnia .

Metabolic Pathways

This compound undergoes hepatic metabolism, accounting for 90% of its total drug clearance . The primary metabolite identified is β-hydroxymethyltheophylline, which is detected in serum and urine after oral administration . Unlike theophylline, this compound does not interfere with cytochrome enzymes CYP1A2, CYP2E1, and CYP3A4, reducing the risk of drug-drug interactions .

Transport and Distribution

This compound demonstrates a short distribution phase following intravenous administration and is distributed to all body compartments . It may be detected in breast milk and placenta, indicating its ability to cross biological barriers . The compound’s distribution is influenced by its methylxanthine structure, which facilitates its transport across cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase enzymes . The compound’s activity is not significantly influenced by targeting signals or post-translational modifications, allowing it to interact directly with its target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxofylline is synthesized through a multi-step process starting from theophylline. The key steps involve the introduction of a dioxolane ring to the theophylline structure. The reaction typically involves the following steps:

    Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the dioxolane group.

    Cyclization: The intermediate product undergoes cyclization to form the dioxolane ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves:

    Batch Processing: Large reactors are used to carry out the alkylation and cyclization reactions.

    Continuous Flow Systems: For higher efficiency and yield, continuous flow systems may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Doxofylline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the xanthine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Doxofylline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of xanthine derivatives.

    Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Extensively studied for its therapeutic potential in treating respiratory diseases. .

    Industry: Used in the formulation of pharmaceutical products for respiratory therapy.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: Another xanthine derivative used as a bronchodilator. Doxofylline has a similar mechanism of action but with fewer side effects.

    Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.

    Caffeine: A well-known stimulant that also belongs to the xanthine class.

Uniqueness of this compound

This compound’s unique structure, with the dioxolane group, provides it with a distinct pharmacological profile. It has a better safety profile compared to theophylline, with fewer cardiovascular side effects and less interaction with other drugs .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIGFIVGWUZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022968
Record name Doxofylline
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Molecular Weight

266.25 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID49645880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Doxofylline
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Mechanism of Action

The main mechanism of action of doxofylline is unclear. One of the mechanisms of action of is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation. The interaction of doxofylline with beta-2 adrenoceptors was demonstrated by a study using nonlinear chromatography, frontal analysis and molecular docking. Serine 169 and serine 173 residues in the receptor are thought to be critical binding sites for doxofylline where hydrogen bonds are formed. Via mediating the actions of beta-2 adrenoceptors, doxofylline induces blood vessel relaxation and airway smooth muscle relaxation. There is also evidence that doxofylline may exert anti-inflammatory actions by reducing the pleurisy induced by the inflammatory mediator platelet activating factor (PAF) according to a rat study. It is suggested that doxofylline may play an important role in attenuating leukocyte diapedesis, supported by mouse preclinical studies where doxofylline administration was associated with inhibited leukocyte migration across vascular endothelial cells in vivo and in vitro.Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells.
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CAS No.

69975-86-6
Record name Doxofylline
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Record name Doxofylline
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Synthesis routes and methods

Procedure details

Cipamfylline (HEP-688); atizoram (CP-80633); theophylline; isobutylmethylxanthine; Mesopram (ZK-117137); Zardaverine; vinpocetine; Rolipram (ZK-62711); Arofylline (LAS-31025); roflumilast (BY-217); Pumafentrin (BY-343);
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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